N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide
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Description
This compound is also known as Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]- . It has a molecular formula of C12H17NO3 and a molecular weight of 223.2683 . It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .
Synthesis Analysis
The synthesis of similar compounds often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives . The strong acids and elevated temperatures used in the Pomeranz–Fritsch cyclization step can be replaced by a combination of silyl triflate and a sterically encumbered pyridine base .Molecular Structure Analysis
The 3D structure of this compound can be viewed using Java or Javascript . The long-range correlations of the HMBC experiment that are possible with the structure of similar compounds are displayed in Figure 3 and in Figure S7 in the Supplementary Materials .Chemical Reactions Analysis
The strong acids and elevated temperatures used in the Pomeranz–Fritsch cyclization step can be replaced by a combination of silyl triflate and a sterically encumbered pyridine base . This allows acetal activation under milder, more chemoselective conditions .Physical and Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 710.1±70.0 °C at 760 mmHg, and an enthalpy of vaporization of 109.0±3.0 kJ/mol .Mechanism of Action
Mode of Action
Based on its structural similarity to other triazolopyrimidine derivatives, it may interact with its targets via hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Triazolopyrimidine derivatives are often involved in various biological processes, including cell signaling, dna replication, and protein synthesis .
Result of Action
Triazolopyrimidine derivatives often exhibit antitumor activities , suggesting that this compound may also have potential therapeutic effects in cancer treatment.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O4/c1-22-16-15(20-21-22)17(25)23(10-19-16)9-14(24)18-7-6-11-4-5-12(26-2)13(8-11)27-3/h4-5,8,10H,6-7,9H2,1-3H3,(H,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CICQNARXVFMFKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C=N2)CC(=O)NCCC3=CC(=C(C=C3)OC)OC)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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